2-(2-Furyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that combines a furan ring, a naphthalene ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan-2-yl hydrazine with a naphthalene-1-carbaldehyde, followed by cyclization with a suitable reagent to form the triazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are typically used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution on the naphthalene ring can introduce various functional groups.
Scientific Research Applications
2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: This compound has potential as an anti-tubercular agent.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-aryl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines
- 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
Uniqueness
2-(FURAN-2-YL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its combination of a furan ring and a naphthalene ring with a triazolopyrimidine core
Properties
Molecular Formula |
C19H12N4O |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H12N4O/c1-2-7-14-13(5-1)6-3-8-15(14)16-10-11-20-19-21-18(22-23(16)19)17-9-4-12-24-17/h1-12H |
InChI Key |
SARLXKWOXUUONH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NC4=NC(=NN34)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.